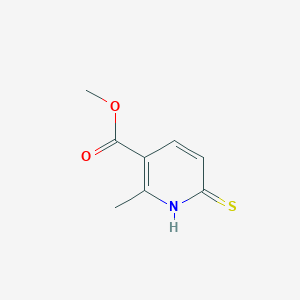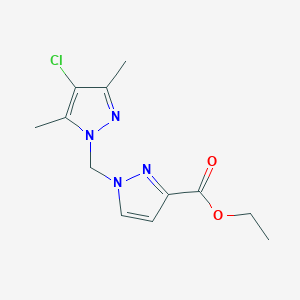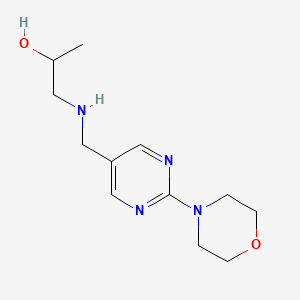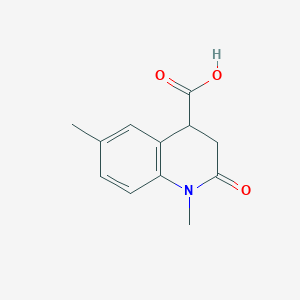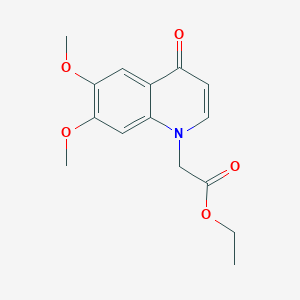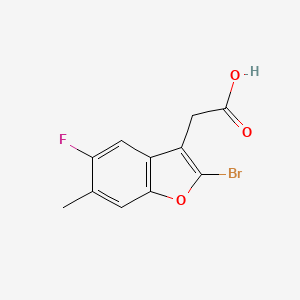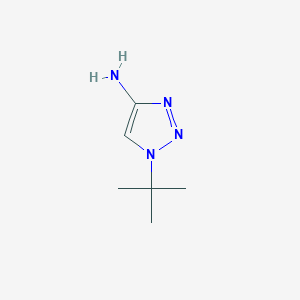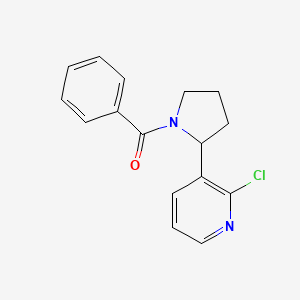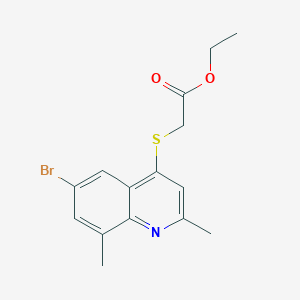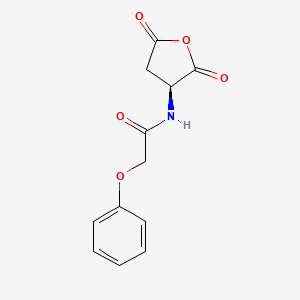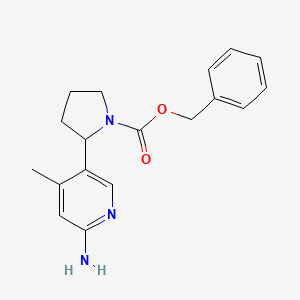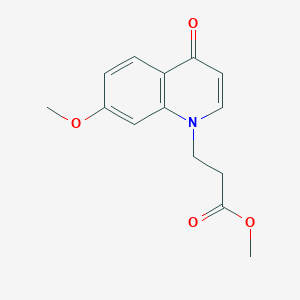
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is a chemical compound that belongs to the quinolone family Quinolones are known for their broad range of biological activities, including antibacterial, antiviral, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate typically involves a multi-step process:
Formation of the Quinolone Core: The quinolone core can be synthesized through the condensation of aniline derivatives with β-ketoesters under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3rd position with methanol to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinolone derivatives with hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl group in the quinolone core, potentially converting it to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Hydroxyquinolone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Aminoquinolone or thioquinolone derivatives.
科学研究应用
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with various molecular targets:
DNA Gyrase and Topoisomerase IV: Inhibits these enzymes, leading to the disruption of DNA replication in bacterial cells.
Cell Signaling Pathways: Modulates signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
相似化合物的比较
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic with a similar core structure but different functional groups.
Norfloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A quinolone with enhanced activity against a broader range of bacterial species.
Uniqueness
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group and propanoate ester make it a versatile compound for further chemical modifications and potential therapeutic applications.
属性
分子式 |
C14H15NO4 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC 名称 |
methyl 3-(7-methoxy-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C14H15NO4/c1-18-10-3-4-11-12(9-10)15(7-5-13(11)16)8-6-14(17)19-2/h3-5,7,9H,6,8H2,1-2H3 |
InChI 键 |
BZZSLOHBCCZJTG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)C=CN2CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



